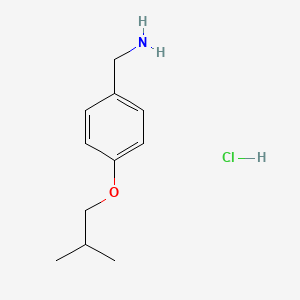
(4-Isobutoxyphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Isobutoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It is also known by several synonyms such as “4-(2-methylpropoxy)benzenemethanamine hydrochloride”, “(4-ISOBUTOXYPHENYL)METHANAMINE HCL”, and "[4-(2-Methylpropoxy)phenyl]methanamine Hydrochloride" .
Molecular Structure Analysis
The InChI code for “(4-Isobutoxyphenyl)methanamine hydrochloride” is InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H . The Canonical SMILES is CC(C)COC1=CC=C(C=C1)CN.Cl . The molecular weight of the compound is 215.72 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “(4-Isobutoxyphenyl)methanamine hydrochloride” is 215.72 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 . The exact mass is 215.1076919 g/mol , and the monoisotopic mass is also 215.1076919 g/mol . The topological polar surface area is 35.2 Ų , and it has a heavy atom count of 14 .
科学的研究の応用
Iron(III) Catecholates in Cellular Imaging and Photocytotoxicity
A study by Basu et al. (2014) explored the synthesis of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other compounds. These complexes demonstrated significant photocytotoxic properties in red light, indicating their potential use in cellular imaging and targeted photocytotoxicity applications. This research suggests a possible application of related methanamine derivatives in medical imaging and cancer therapy (Basu et al., 2014).
Syntheses of Branched Acyclic Polyamines
In the research by Geue and Searle (1983), various branched acyclic polyamines, including ethylidynetris(methanamine), were synthesized. The study highlighted efficient isolation methods for these compounds, suggesting their potential use in various chemical syntheses and industrial applications (Geue & Searle, 1983).
Quinazoline-based Ruthenium Complexes in Transfer Hydrogenation
Karabuğa et al. (2015) synthesized quinazoline-based ruthenium(II) complexes, indicating their efficiency in transfer hydrogenation reactions. Such compounds, including methanamine derivatives, show promise in catalysis and chemical synthesis, offering high conversions and turnover frequencies (Karabuğa et al., 2015).
Synthesis and Characterization of Novel Compounds
Shimoga, Shin, and Kim (2018) conducted research on synthesizing and characterizing new compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Their work contributes to the development of novel chemical entities, which can have various applications in material science and pharmaceuticals (Shimoga, Shin, & Kim, 2018).
Novel Coumarin Derivatives Synthesis
The study by Dekić et al. (2020) involved synthesizing a new coumarin derivative using (4-methoxyphenyl)methanamine. This research opens avenues for the development of novel compounds with potential applications in drug development, dye industry, and biochemical research (Dekić et al., 2020).
Efficient Synthesis of Industrial Compounds
Vukics et al. (2002) presented an improved synthesis method for sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide. This research signifies the importance of methanamine derivatives in the efficient and sustainable synthesis of pharmaceuticals (Vukics et al., 2002).
Serotonin Receptor-Biased Agonists Development
Research by Sniecikowska et al. (2019) focused on designing novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, highlighting the therapeutic potential of methanamine derivatives in neuropsychiatric disorders (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for “(4-Isobutoxyphenyl)methanamine hydrochloride” indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[4-(2-methylpropoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUKNJDPIWLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isobutoxyphenyl)methanamine hydrochloride | |
CAS RN |
37806-44-3 |
Source


|
| Record name | [4-(2-methylpropoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)
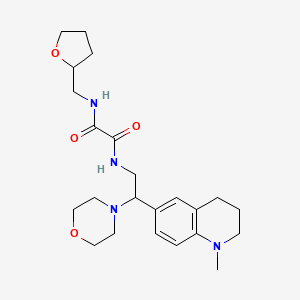
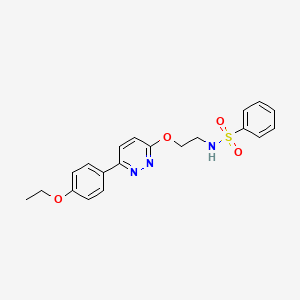
![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2588090.png)
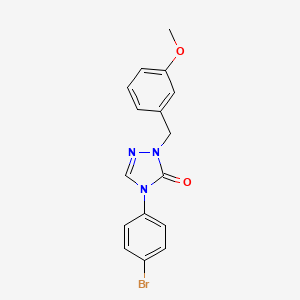

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)

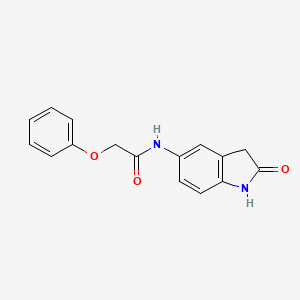
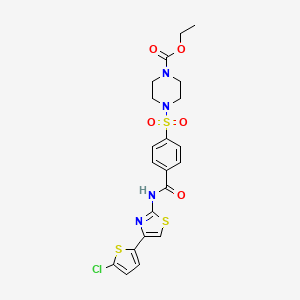

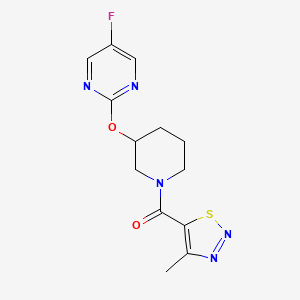
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)